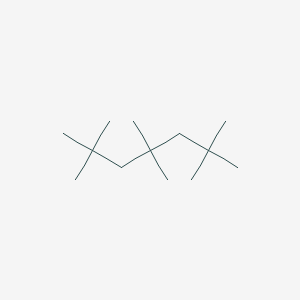

2,2,4,4,6,6-Hexamethylheptane

Description

BenchChem offers high-quality 2,2,4,4,6,6-Hexamethylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,4,4,6,6-Hexamethylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4,4,6,6-hexamethylheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMYLTFOQJHNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383534 | |

| Record name | 2,2,4,4,6,6-hexamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-49-0 | |

| Record name | 2,2,4,4,6,6-hexamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Analytical Characterization of 2,2,4,4,6,6-Hexamethylheptane

CAS Number: 34701-49-0

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known properties and analytical methodologies for the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane. Due to its specific isomeric structure, detailed experimental data is limited. Therefore, this guide supplements known data with generalized, yet detailed, experimental protocols applicable for the characterization of this and similar saturated hydrocarbons.

Core Physicochemical Properties

The structural and physicochemical properties of 2,2,4,4,6,6-hexamethylheptane are foundational to its behavior in chemical and biological systems. The molecule consists of a seven-carbon heptane (B126788) backbone, heavily substituted with six methyl groups at the 2, 2, 4, 4, 6, and 6 positions. This extensive branching creates significant steric hindrance and a compact, quasi-spherical molecular shape, which influences its physical properties such as boiling point and density.

Quantitative data, both experimentally predicted and computationally derived, are summarized in the table below.

Table 1: Physicochemical Properties of 2,2,4,4,6,6-Hexamethylheptane

| Property | Value | Source |

| Identifier | ||

| CAS Number | 34701-49-0 | [1][2] |

| IUPAC Name | 2,2,4,4,6,6-hexamethylheptane | [1] |

| Molecular Formula | C₁₃H₂₈ | [1][2] |

| Molecular | ||

| Molecular Weight | 184.36 g/mol | [1][2] |

| Monoisotopic Mass | 184.219100893 Da | [1][2] |

| Physical | ||

| Boiling Point (Predicted) | 204.6 ± 7.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 0.8 ± 0.1 g/cm³ | [3] |

| Vapor Pressure (Predicted) | 0.4 ± 0.2 mmHg at 25°C | [3] |

| Refractive Index (Predicted) | 1.425 | [3] |

| Flash Point (Predicted) | 75.4 ± 11.7 °C | [3] |

| Computational | ||

| XLogP3-AA (Predicted) | 5.9 | [1] |

| Complexity | 132 | [1][2] |

| Rotatable Bond Count | 4 | [2] |

Experimental Characterization Protocols

Detailed, peer-reviewed experimental protocols specific to 2,2,4,4,6,6-hexamethylheptane are not widely published. However, the following sections describe standard, robust methodologies that a researcher would employ to confirm the identity, purity, and structure of a sample of this compound. These protocols are fundamental for the characterization of branched alkanes.

Protocol for Purity Assessment via Gas Chromatography (GC)

Objective: To determine the purity of a sample of 2,2,4,4,6,6-hexamethylheptane and identify any isomeric or other impurities.

Methodology:

-

Sample Preparation: Prepare a 1% (v/v) solution of the hexamethylheptane sample in a high-purity volatile solvent such as hexane (B92381) or pentane.

-

Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID), suitable for hydrocarbon analysis.

-

GC Column: Employ a non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) capable of separating hydrocarbon isomers based on boiling point.

-

Instrumental Parameters:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 220°C.

-

Final hold: Hold at 220°C for 5 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. The retention time is used for compound identification against a known standard if available.

Protocol for Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the precise molecular structure of 2,2,4,4,6,6-hexamethylheptane by analyzing the chemical environment of its proton and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals expected for 2,2,4,4,6,6-hexamethylheptane include:

-

A singlet for the eighteen protons of the six equivalent methyl groups attached to quaternary carbons (C2, C4, C6).

-

A singlet for the four protons of the two equivalent methylene (B1212753) (CH₂) groups (C3, C5).

-

-

Analysis: Verify the chemical shifts and integration values correspond to the expected structure. The simplicity of the spectrum is a key indicator of the molecule's high symmetry.

-

-

¹³C NMR Spectroscopy:

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show distinct signals for each chemically non-equivalent carbon atom.

-

Analysis: Identify signals corresponding to the quaternary carbons, methylene carbons, and methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between C, CH, CH₂, and CH₃ groups.

-

-

2D NMR (COSY/HSQC): For complex mixtures or to unambiguously confirm assignments, 2D NMR techniques are valuable.[4] However, for a pure sample of this specific symmetrical molecule, 1D spectra are often sufficient for structural confirmation.

Logical Workflow for Compound Characterization

No specific biological signaling pathways involving 2,2,4,4,6,6-hexamethylheptane are documented. Therefore, the following diagram illustrates a standard logical workflow for the synthesis and characterization of a novel or specialized hydrocarbon like this one.

Caption: Logical workflow for the synthesis, purification, and analytical characterization of 2,2,4,4,6,6-hexamethylheptane.

Conclusion

2,2,4,4,6,6-Hexamethylheptane is a highly branched saturated hydrocarbon whose properties are dictated by its unique, sterically hindered structure. While specific applications in drug development are not established, it serves as an interesting chemical entity for studies in physical organic chemistry, lubrication, and as a reference compound in analytical chemistry. The protocols and data presented in this guide provide a foundational framework for researchers working with this molecule, ensuring proper characterization and handling in a laboratory setting.

References

- 1. 2,2,4,4,6,6-Hexamethylheptane | C13H28 | CID 2795065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2,2,4,4,6,6-Hexamethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the known physical properties of the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane. Alkanes are saturated hydrocarbons and form the backbone of many organic molecules. Their physical properties, such as boiling point, density, and viscosity, are fundamentally determined by their molecular structure.

It is important to note that as a simple hydrocarbon, 2,2,4,4,6,6-hexamethylheptane is not involved in biological signaling pathways. Therefore, a discussion of such pathways, which is common in drug development literature, is not applicable to this compound. This guide will instead focus on its physicochemical characteristics and the established principles that govern them. The data presented herein are primarily predicted values due to a scarcity of published experimental data for this specific molecule.

Core Physical Properties

The physical properties of 2,2,4,4,6,6-hexamethylheptane are largely influenced by its substantial molecular weight and highly branched structure. This branching reduces the effective surface area for intermolecular van der Waals interactions compared to its linear isomer, n-tridecane.

Quantitative Data Summary

The following table summarizes the available quantitative data for 2,2,4,4,6,6-hexamethylheptane. It is critical to note that most of the readily available data for this specific compound are predicted through computational modeling rather than direct experimental measurement.

| Property | Value | Notes and Citations |

| Molecular Formula | C₁₃H₂₈ | [1][2] |

| Molecular Weight | 184.36 g/mol | [2][3] |

| CAS Number | 34701-49-0 | [1][2] |

| Predicted Boiling Point | 204.6 ± 7.0 °C at 760 mmHg | Predicted value. Highly branched alkanes typically have lower boiling points than their straight-chain isomers.[1] |

| Predicted Density | 0.8 ± 0.1 g/cm³ | Predicted value.[1] |

| Predicted Refractive Index | 1.425 | Predicted value.[1] |

| Predicted Vapor Pressure | 0.4 ± 0.2 mmHg at 25°C | Predicted value.[1] |

| Predicted Flash Point | 75.4 ± 11.7 °C | Predicted value.[1] |

Structure-Property Relationship

The high degree of branching in 2,2,4,4,6,6-hexamethylheptane leads to a more compact, spherical shape compared to its linear isomer, n-tridecane. This steric hindrance impedes efficient packing of the molecules, which in turn weakens the overall intermolecular van der Waals forces.[4][5][6][7] This directly influences its physical properties, most notably its boiling point.

Experimental Protocols

While specific experimental determinations for 2,2,4,4,6,6-hexamethylheptane are not widely published, the physical properties of liquid organic compounds are determined using well-established laboratory procedures. Below is a detailed methodology for a key experiment: the determination of boiling point by simple distillation.

Boiling Point Determination via Simple Distillation

This method is suitable for the purification and boiling point determination of a volatile liquid.[8][9][10]

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Apparatus:

-

Round-bottom flask (distilling flask)

-

Heating mantle or oil bath

-

Distillation head (still head)

-

Thermometer and adapter

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assembly: The apparatus is assembled as shown in the workflow diagram below. The distilling flask is charged with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling.[8][9]

-

Heating: The flask is gently heated. As the liquid boils, vapor rises into the distillation head.

-

Equilibrium: The temperature reading on the thermometer will rise and then stabilize as a state of equilibrium is reached between the condensing vapor and the liquid.[11] This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

-

Condensation: The vapor passes into the condenser, where it is cooled by circulating water and liquefies.

-

Collection: The condensed liquid (distillate) is collected in the receiving flask.

-

Recording: The stable temperature and the ambient barometric pressure are recorded. The boiling point is often corrected to standard pressure (760 mmHg).

References

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 2,2,4,4,6,6-Hexamethylheptane | C13H28 | CID 2795065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. do.eva.id [do.eva.id]

- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vernier.com [vernier.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Analysis of 2,2,4,4,6,6-Hexamethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic data for the highly branched alkane, 2,2,4,4,6,6-hexamethylheptane. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-established principles of spectroscopy and the known characteristics of similar highly branched alkanes. Detailed, generalized experimental protocols for obtaining such spectra for liquid hydrocarbons are also provided. This guide is intended to serve as a valuable resource for researchers in anticipating the spectral features of 2,2,4,4,6,6-hexamethylheptane and for designing appropriate analytical methodologies.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2,2,4,4,6,6-hexamethylheptane. These predictions are derived from the analysis of spectral data for analogous branched alkanes.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 - 1.1 | Singlet | 18H | C1, C1', C1'', C7, C7', C7''- H (equivalent methyl protons on C2 and C6) |

| ~ 0.9 - 1.1 | Singlet | 9H | C5, C5', C5'' - H (equivalent methyl protons on C4) |

| ~ 1.2 - 1.4 | Singlet | 4H | C3, C5 - H (equivalent methylene (B1212753) protons) |

Note: Due to the high degree of symmetry and shielding in the molecule, significant overlap of signals is expected, potentially resulting in fewer distinct peaks than predicted.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 30 - 35 | Quaternary | C2, C4, C6 |

| ~ 30 - 35 | Methyl | C1, C1', C1'', C7, C7', C7'' |

| ~ 25 - 30 | Methyl | C5, C5', C5'' |

| ~ 50 - 55 | Methylene | C3, C5 |

Note: The exact chemical shifts can be influenced by solvent effects and specific instrument parameters.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2960 - 2850 | Strong | C-H Stretch | Alkane |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1385 - 1365 | Medium-Strong | C-H Bend (Rocking) | Alkane (CH₃) |

Note: The IR spectrum of a simple alkane is expected to be relatively simple, dominated by C-H stretching and bending vibrations. The absence of other significant peaks indicates the lack of other functional groups.

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z | Predicted Relative Intensity | Assignment |

| 184 | Very Low / Absent | [M]⁺ (Molecular Ion) |

| 169 | Low | [M - CH₃]⁺ |

| 127 | Medium | [M - C₄H₉]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Note: For highly branched alkanes, the molecular ion peak is often very weak or not observed due to the high stability of the carbocation fragments formed upon ionization.[1] Fragmentation will preferentially occur at the quaternary carbons, leading to the formation of stable tertiary carbocations.[1][2] The most abundant fragment is expected to be the tert-butyl cation (m/z 57).[1]

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and Mass Spectra of liquid hydrocarbon samples such as 2,2,4,4,6,6-hexamethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the liquid alkane in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3][4]

-

For ¹³C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the liquid alkane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5]

-

Ensure there are no air bubbles trapped between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) after the measurement.[5]

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the liquid alkane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is around 100 µg/mL.[7]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure only the pure compound enters the ion source.[8][9]

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent.

-

The separated compound is then introduced into the ion source of the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[10]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The data system records the abundance of each ion as a function of its m/z, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Workflow for structural elucidation using spectroscopic methods.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tdi-bi.com [tdi-bi.com]

Thermodynamic Properties of Highly Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of highly branched alkanes. Understanding these properties is crucial for applications ranging from fuel development and lubricant technology to the design of novel pharmaceuticals, where molecular stability and intermolecular interactions play a pivotal role. This guide summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates the logical workflows involved.

Core Concepts: Stability and Structure

Highly branched alkanes are generally more thermodynamically stable than their linear or less branched isomers.[1][2] This increased stability is primarily attributed to a combination of factors, including the relief of steric strain and favorable electronic effects.[2] The thermodynamic stability is reflected in key properties such as the standard enthalpy of formation, with more branched isomers exhibiting more negative values.[3]

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties of selected highly branched alkanes at 298.15 K and 1 bar. These properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard molar heat capacity at constant pressure (Cp°). Data has been compiled from various sources, including the NIST Chemistry WebBook and critically evaluated datasets.[2][4][5]

Table 1: Standard Enthalpy of Formation (ΔfH°) of Highly Branched Alkanes

| Alkane | IUPAC Name | Formula | ΔfH° (gas, kJ/mol) |

| Isobutane | 2-Methylpropane | C4H10 | -134.2 ± 0.6 |

| Isooctane | 2,2,4-Trimethylpentane | C8H18 | -224.1 ± 1.0 |

| Neopentane | 2,2-Dimethylpropane | C5H12 | -166.0 ± 0.7 |

| 2,2,3-Trimethylbutane | Triptane | C7H16 | -186.2 ± 1.2 |

| 2,2,3,3-Tetramethylbutane | C8H18 | -225.9 ± 1.3 | |

| 2,2,4,4-Tetramethylpentane | C9H20 | -249.5 ± 1.7 |

Data sourced from the NIST Chemistry WebBook.[4][5]

Table 2: Standard Molar Entropy (S°) of Highly Branched Alkanes

| Alkane | IUPAC Name | Formula | S° (gas, J/mol·K) |

| Isobutane | 2-Methylpropane | C4H10 | 294.6 ± 0.4 |

| Isooctane | 2,2,4-Trimethylpentane | C8H18 | 423.4 ± 2.1 |

| Neopentane | 2,2-Dimethylpropane | C5H12 | 306.4 ± 0.8 |

| 2,2,3-Trimethylbutane | Triptane | C7H16 | 385.5 ± 1.7 |

| 2,2,3,3-Tetramethylbutane | C8H18 | 394.9 ± 2.1 | |

| 2,2,4,4-Tetramethylpentane | C9H20 | 453.6 ± 2.5 |

Data sourced from the NIST Chemistry WebBook.[4][5]

Table 3: Standard Molar Heat Capacity (Cp°) of Highly Branched Alkanes

| Alkane | IUPAC Name | Formula | Cp° (gas, J/mol·K) |

| Isobutane | 2-Methylpropane | C4H10 | 96.5 |

| Isooctane | 2,2,4-Trimethylpentane | C8H18 | 188.7 |

| Neopentane | 2,2-Dimethylpropane | C5H12 | 121.5 |

| 2,2,3-Trimethylbutane | Triptane | C7H16 | 164.9 |

| 2,2,3,3-Tetramethylbutane | C8H18 | 187.3 | |

| 2,2,4,4-Tetramethylpentane | C9H20 | 211.3 |

Data sourced from the NIST Chemistry WebBook.[4][5]

Table 4: Standard Gibbs Free Energy of Formation (ΔfG°) of Highly Branched Alkanes

| Alkane | IUPAC Name | Formula | ΔfG° (gas, kJ/mol) |

| Isobutane | 2-Methylpropane | C4H10 | -20.8 |

| Isooctane | 2,2,4-Trimethylpentane | C8H18 | -12.1 |

| Neopentane | 2,2-Dimethylpropane | C5H12 | -17.3 |

| 2,2,3-Trimethylbutane | Triptane | C7H16 | -13.8 |

| 2,2,3,3-Tetramethylbutane | C8H18 | -10.5 | |

| 2,2,4,4-Tetramethylpentane | C9H20 | -5.4 |

Calculated using the formula ΔG° = ΔH° - TΔS° with data from the tables above.

Experimental Determination of Thermodynamic Properties

The experimental determination of the thermodynamic properties of highly branched alkanes relies on several key techniques, primarily calorimetry.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion of a substance in a constant-volume vessel.[6] The standard enthalpy of formation can then be calculated using Hess's Law.

Detailed Experimental Protocol for Bomb Calorimetry:

-

Sample Preparation:

-

Accurately weigh a sample (typically 0.5 - 1.0 g) of the highly branched alkane in a crucible.

-

For volatile liquids, a gelatin capsule may be used to contain the sample.

-

A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

-

Assembly and Pressurization:

-

Place the crucible in the bomb.

-

Seal the bomb and purge it with a small amount of oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.[7]

-

-

Calorimeter Setup:

-

Place the sealed bomb in the calorimeter bucket containing a precisely measured mass of water (typically 2000 mL).[8]

-

Ensure the bomb is fully submerged and connect the ignition wires.

-

Allow the system to reach thermal equilibrium, monitoring the temperature with a high-precision thermometer (to 0.001 °C).

-

-

Combustion and Data Acquisition:

-

Record the initial temperature of the water bath for several minutes to establish a baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the temperature begins to cool.

-

-

Data Analysis:

-

Plot temperature versus time to determine the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculate the heat released by the combustion reaction using the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid).

-

Correct for the heat of combustion of the fuse wire.

-

Calculate the standard enthalpy of combustion per mole of the alkane.

-

Use Hess's Law and the known standard enthalpies of formation of CO2 and H2O to calculate the standard enthalpy of formation of the alkane.

-

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat capacity of a substance as a function of temperature and to determine the enthalpy of phase transitions (e.g., melting, crystallization).[9]

Detailed Experimental Protocol for DSC:

-

Sample Preparation:

-

Accurately weigh a small sample (typically 2-10 mg) of the highly branched alkane into an aluminum DSC pan.[10]

-

Hermetically seal the pan to prevent volatilization.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, to provide a stable atmosphere.[11]

-

-

Temperature Program and Data Collection:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is recorded as a function of temperature.

-

-

Data Analysis:

-

The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

-

Phase transitions appear as peaks on the DSC thermogram. The area under a peak is proportional to the enthalpy of the transition.

-

Computational Determination of Thermodynamic Properties

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially for isomers that may be difficult to synthesize or purify. Density Functional Theory (DFT) is a commonly used method.

Workflow for Computational Thermochemistry using Gaussian:

-

Molecule Building and Initial Geometry:

-

Construct a 3D model of the highly branched alkane using a molecular modeling program (e.g., GaussView).[12]

-

Perform an initial geometry optimization using a low-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a higher-level theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[13] This step finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the final geometry optimization.[14]

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

-

-

Thermochemical Analysis:

-

The output of the frequency calculation provides the standard enthalpy, entropy, and Gibbs free energy at the specified temperature and pressure (usually 298.15 K and 1 atm).[15]

-

The standard enthalpy of formation can be calculated using atomization energies or isodesmic reactions.

-

Estimation of Thermodynamic Properties: Benson Group Additivity

The Benson group additivity method is an empirical approach for estimating the thermodynamic properties of organic molecules by summing the contributions of individual chemical groups.[1][16]

Procedure for Benson Group Additivity:

-

Decomposition into Groups:

-

Deconstruct the highly branched alkane into its constituent groups. For alkanes, these groups are defined by a central carbon atom and its bonded atoms (e.g., C-(C)(H)3 for a primary carbon, C-(C)2(H)2 for a secondary carbon, etc.).

-

-

Summation of Group Values:

-

Use tabulated values for the contribution of each group to the desired thermodynamic property (ΔfH°, S°, Cp°).[17]

-

Sum the contributions of all groups in the molecule.

-

-

Application of Corrections:

-

Apply corrections for symmetry (for entropy calculations) and for steric interactions (e.g., gauche interactions) to refine the estimated value.[3]

-

Visualizations

Workflow for Determining Thermodynamic Properties

The following diagram illustrates the integrated workflow for determining the thermodynamic properties of highly branched alkanes, combining experimental and computational approaches.

Caption: Workflow for Thermodynamic Property Determination.

Logical Relationship between Branching and Stability

The following diagram illustrates the logical relationship between increased branching in alkanes and their thermodynamic stability.

Caption: Branching and Thermodynamic Stability Relationship.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. srd.nist.gov [srd.nist.gov]

- 3. GAV [ursula.chem.yale.edu]

- 4. Welcome to the NIST WebBook [webbook.nist.gov]

- 5. catalog.data.gov [catalog.data.gov]

- 6. biopchem.education [biopchem.education]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. web.williams.edu [web.williams.edu]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. nmt.edu [nmt.edu]

- 12. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 13. scribd.com [scribd.com]

- 14. The Absolute Beginners Guide to Gaussian [ccl.net]

- 15. gaussian.com [gaussian.com]

- 16. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 17. scribd.com [scribd.com]

Solubility of 2,2,4,4,6,6-Hexamethylheptane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4,4,6,6-hexamethylheptane, a highly branched aliphatic hydrocarbon. Given the scarcity of publicly available quantitative solubility data for this specific compound, this guide leverages data from structurally similar branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), to provide a representative understanding of its solubility profile. The principles of "like dissolves like" govern the solubility of this nonpolar molecule, indicating its miscibility with other nonpolar organic solvents and insolubility in polar solvents.[1][2][3][4][5]

Quantitative Solubility Data

| Solvent | Polarity | Expected Solubility of 2,2,4,4,6,6-Hexamethylheptane |

| Hexane | Nonpolar | Miscible |

| Toluene | Nonpolar | Miscible |

| Benzene | Nonpolar | Miscible |

| Diethyl Ether | Polar aprotic | Soluble |

| Chloroform | Polar aprotic | Soluble |

| Acetone | Polar aprotic | Sparingly soluble to Insoluble |

| Ethanol | Polar protic | Sparingly soluble to Insoluble |

| Methanol | Polar protic | Insoluble |

| Water | Polar protic | Insoluble |

Note: This table is based on the general principles of solubility for nonpolar compounds and data for structurally similar molecules. Experimental verification is required for precise quantitative values.

Experimental Protocols

The following is a detailed methodology for determining the solubility of a liquid or solid hydrocarbon, such as 2,2,4,4,6,6-hexamethylheptane, in an organic solvent using the gravimetric method.[8][9][10]

Objective: To quantitatively determine the solubility of 2,2,4,4,6,6-hexamethylheptane in a given organic solvent at a specific temperature.

Materials:

-

2,2,4,4,6,6-Hexamethylheptane (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of 2,2,4,4,6,6-hexamethylheptane to a vial containing a known volume of the organic solvent. The presence of a separate phase of the solute is necessary to ensure saturation. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic water bath set to the desired experimental temperature. d. Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: a. Once equilibrium is achieved, stop the agitation and allow any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any microscopic undissolved particles.

-

Solvent Evaporation: a. Place the evaporating dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without causing significant evaporation of the 2,2,4,4,6,6-hexamethylheptane. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more volatile solvents. b. Continue the evaporation process until a constant weight of the residue is achieved.

-

Gravimetric Analysis and Calculation: a. Accurately weigh the evaporating dish containing the dry 2,2,4,4,6,6-hexamethylheptane residue. b. Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish. c. The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Visualizations

Caption: Factors influencing the solubility of branched alkanes.

Caption: Gravimetric method for solubility determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. oit.edu [oit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. hydrocarbon gravimetric method: Topics by Science.gov [science.gov]

- 10. pharmajournal.net [pharmajournal.net]

An In-Depth Technical Guide to the Molecular Structure and Isomerism of C13H28 (Tridecane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane (B166401), a saturated alkane with the molecular formula C13H28, represents a fascinating area of study in organic chemistry due to its extensive isomerism. With 802 possible constitutional isomers, the structural diversity of tridecane provides a rich landscape for investigating structure-property relationships.[1] This technical guide offers a comprehensive overview of the molecular structures and isomerism of C13H28, presenting key physicochemical data, detailed experimental protocols for isomer characterization, and visual representations of classification and analytical workflows. This information is particularly valuable for professionals in research, chemical sciences, and drug development, where the precise properties of organic molecules are paramount.

While n-tridecane, the straight-chain isomer, is a colorless, combustible liquid, its various branched isomers exhibit a range of physical properties.[2] These differences in properties, arising from variations in molecular structure, are critical in applications ranging from fuel and solvent formulation to the use of alkanes as components in pharmaceutical preparations.

Molecular Structure and Isomerism of C13H28

The 802 constitutional isomers of C13H28 can be systematically categorized based on the length of their principal carbon chain and the nature of their alkyl substituents. This classification provides a logical framework for understanding the structural diversity of this alkane.

Classification of C13H28 Isomers

The isomers of tridecane can be grouped by the longest continuous carbon chain (the parent chain) within their structure. This systematic classification is illustrated in the diagram below.

Physicochemical Properties of Selected C13H28 Isomers

The physical properties of alkanes are highly dependent on their molecular structure. Generally, for isomers of the same carbon number, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more compact and symmetrical molecules may have higher melting points. The following table summarizes key physical properties for n-tridecane and a selection of its branched isomers.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Tridecane | 629-50-5 | 235.4 | -5.5 | 0.756 |

| 2-Methyldodecane | 1560-97-0 | 227.7 | - | 0.754 |

| 2,4-Dimethylundecane | 17312-80-0 | - | - | - |

| 2,6-Dimethylundecane | - | - | - | - |

| 6-Ethylundecane | 17312-60-6 | - | - | - |

Experimental Protocols for Isomer Characterization

The separation and identification of C13H28 isomers require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for separation and identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating the volatile isomers of tridecane and identifying them based on their mass spectra and retention times.

Experimental Workflow for GC-MS Analysis

References

Synthesis of Highly Branched Alkanes for High-Performance Fuels: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of high-performance and cleaner-burning fuels has intensified research into the synthesis of highly branched alkanes. These molecules, characterized by their numerous methyl and ethyl groups, exhibit superior combustion properties, including high octane (B31449) ratings and low freezing points, making them ideal components for advanced gasoline and jet fuels. This technical guide provides an in-depth overview of the primary synthetic strategies for producing highly branched alkanes, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented is curated to support researchers in the fields of catalysis, fuel science, and sustainable energy in their efforts to develop next-generation fuel technologies.

Core Synthetic Strategies

The production of highly branched alkanes is dominated by four main catalytic approaches: alkylation, isomerization, oligomerization, and innovative routes starting from biomass-derived platform molecules. Each of these methods offers distinct advantages and challenges in achieving the desired product distribution and fuel properties.

Catalytic Alkylation

Alkylation is a cornerstone process in petroleum refining for producing high-octane gasoline components. It involves the reaction of light isoparaffins, most commonly isobutane (B21531), with light olefins (e.g., butenes, propene) in the presence of a strong acid catalyst.[1][2] The resulting product, known as alkylate, is a complex mixture of highly branched alkanes, predominantly trimethylpentanes and dimethylhexanes, and is prized for its excellent antiknock characteristics and clean-burning nature, as it contains no olefinic or aromatic hydrocarbons.[1][2]

Reaction Mechanism & Workflow

The reaction proceeds via a carbenium ion mechanism initiated by the protonation of an olefin by the acid catalyst. This carbocation then reacts with isobutane to form a tert-butyl cation, which propagates the chain reaction.[2] The process is highly exothermic, necessitating efficient cooling to maintain optimal reaction temperatures and minimize side reactions like polymerization.[2]

Quantitative Data for Alkylation

The operating conditions significantly influence the yield and quality of the alkylate product. Key variables include temperature, acid strength, isobutane-to-olefin ratio, and olefin space velocity.[2]

| Parameter | Sulfuric Acid (H₂SO₄) Process | Reference(s) |

| Catalyst | Concentrated Sulfuric Acid (88-98% monohydrate) | |

| Reactants | Isobutane and C₃-C₅ Olefins | [3] |

| Temperature | 2-13 °C (70°F) | [1][2] |

| Pressure | Sufficient to maintain liquid phase (~0.5 MPa) | |

| Isobutane/Olefin Ratio | 7:1 to 12:1 (molar) | [3] |

| Acid/Hydrocarbon Ratio | ~1.1 (volume) | [3] |

| Product Yield | 1.70-1.78 m³ alkylate / m³ butene | [4] |

| Key Products | Trimethylpentanes (TMPs), Dimethylhexanes (DMHs) | |

| Product RON | 94–99 | [1][2] |

| Product MON | 88–94 | [1][2] |

Table 1: Typical Operating Conditions and Product Properties for Sulfuric Acid Alkylation.

Experimental Protocol: Lab-Scale Isobutane/Butene Alkylation

This protocol describes a typical batch-wise alkylation experiment.

1. Reactor Setup:

-

A sealed, cooled batch reactor (e.g., a high-pressure autoclave) equipped with a high-speed agitator (e.g., 3000 rpm) is used to ensure vigorous mixing of the hydrocarbon and acid phases.

-

The reactor is fitted with a cooling system to maintain the desired reaction temperature (e.g., 5-10°C).

2. Reactant Charging:

-

The reactor is charged with a predetermined amount of isobutane and concentrated sulfuric acid (e.g., 96 wt%).

-

The system is pressurized (e.g., to 0.5 MPa) with an inert gas like nitrogen to ensure all hydrocarbons remain in the liquid phase.

3. Reaction Initiation:

-

The olefin feed (e.g., a mixture of butenes) is introduced into the reactor at a controlled rate.

-

The reaction is highly exothermic; the cooling system must be actively managed to maintain a constant temperature.

4. Reaction and Sampling:

-

The reaction mixture is agitated for a specified duration.

-

Samples can be withdrawn periodically to analyze the product distribution over time using Gas Chromatography (GC-FID and GC-MS).[5]

5. Product Workup:

-

After the reaction is complete, agitation is stopped, and the mixture is allowed to settle into two phases: an upper hydrocarbon phase and a lower acid phase.

-

The hydrocarbon layer is carefully separated, washed (e.g., with cold water and a dilute sodium carbonate solution) to remove residual acid, and dried over an anhydrous salt (e.g., MgSO₄).

-

The final alkylate product is analyzed for its composition and properties.

Hydroisomerization of n-Alkanes

Hydroisomerization is a catalytic process that transforms linear n-alkanes into their more valuable branched isomers, significantly improving their octane number and cold-flow properties.[6] This process is crucial for upgrading straight-run naphtha and other paraffinic feedstocks into high-quality gasoline and jet fuel blendstocks.

Reaction Mechanism & Pathway

The reaction occurs over bifunctional catalysts, which possess both metal sites (for hydrogenation/dehydrogenation) and acid sites (for skeletal isomerization).[6] The generally accepted mechanism involves:

-

Dehydrogenation of the n-alkane to an n-alkene on a metal site (e.g., Platinum).

-

Protonation of the n-alkene on a Brønsted acid site (e.g., in a zeolite) to form a secondary carbenium ion.

-

Skeletal rearrangement of the carbenium ion to a more stable tertiary carbenium ion.

-

Deprotonation to form a branched iso-alkene.

-

Hydrogenation of the iso-alkene on a metal site to yield the final branched alkane product.

Quantitative Data for Hydroisomerization

The selectivity towards isomers versus undesired cracking products is highly dependent on the catalyst properties (metal-acid balance, pore structure) and reaction conditions. Zeolites like ZSM-22, ZSM-23, and SAPO-11 are commonly used supports due to their shape-selective properties.

| Parameter | Pt/ZSM-22 (n-dodecane) | Pt/Ca-H-ZSM-22 (n-hexadecane) | Reference(s) |

| Catalyst | Platinum on ZSM-22 Zeolite | 0.45 wt% Pt on Calcium-exchanged H-ZSM-22 | [7],[8] |

| Feedstock | n-Dodecane | n-Hexadecane | [7],[8] |

| Temperature | 300 °C | 312 °C (585 K) | [7],[8] |

| Pressure | 2 MPa | Not specified | [7],[8] |

| H₂/Hydrocarbon Ratio | Not specified | Not specified | [7],[8] |

| WHSV | Not specified | Investigated as a variable | [8] |

| Conversion | 87.5% | ~90% | [7],[8] |

| Isomer Selectivity | 88.0% | 85.8% | [7],[8] |

| Isomer Yield | ~77% | 77.8% | [7],[8] |

| Key Products | Mono- and di-branched isomers | Predominantly mono-branched isomers | [7],[8] |

Table 2: Representative Data for Hydroisomerization of Long-Chain Alkanes.

Experimental Protocol: Preparation of Pt/ZSM-22 Catalyst and Hydroisomerization

This protocol is a composite based on typical procedures for zeolite-based catalyst synthesis and testing.[8][9][10][11]

1. Catalyst Preparation (Ion-Exchange Method):

-

The H-ZSM-22 zeolite support is first prepared or obtained commercially. It may undergo pre-treatment, such as calcination in air at high temperatures (e.g., 550°C) to remove any organic templates.

-

For ion exchange, the zeolite powder is slurried in an aqueous solution of a platinum precursor, such as tetraammineplatinum(II) nitrate (B79036) [Pt(NH₃)₄(NO₃)₂].

-

The slurry is stirred at room temperature for an extended period (e.g., 12-24 hours) to allow for the exchange of protons in the zeolite with the platinum complex cations.

-

The solid is then filtered, washed thoroughly with deionized water to remove any unexchanged precursor, and dried in an oven (e.g., at 110°C overnight).

-

The dried catalyst is calcined in air (e.g., ramping to 350-400°C) to decompose the ammine ligands and fix the platinum.

2. Catalyst Activation and Reaction:

-

A fixed-bed continuous flow reactor is loaded with the prepared Pt/ZSM-22 catalyst.

-

The catalyst is activated in-situ by reduction under a flow of hydrogen at an elevated temperature (e.g., 350°C) for several hours.

-

After activation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 260-320°C).

-

The n-alkane feedstock (e.g., n-heptane or n-hexadecane) is pumped into the reactor along with a co-feed of hydrogen at a specific molar ratio and weight hourly space velocity (WHSV).

-

The reactor effluent is cooled, and the liquid and gas phases are separated.

-

The liquid product is collected and analyzed by GC to determine the conversion of the n-alkane and the selectivity to various isomers and cracked products.

Oligomerization of Light Olefins

Oligomerization is the process of converting light, short-chain olefins (like ethylene (B1197577), propylene (B89431), and butenes) into longer-chain molecules (oligomers), which can be hydrogenated to produce branched alkanes suitable for gasoline and jet fuel.[2] The degree of branching and the carbon number distribution of the product can be tuned by the choice of catalyst and reaction conditions.

Catalysts and Mechanisms

-

Solid Acid Catalysts (e.g., Solid Phosphoric Acid - SPA): These catalysts, often based on phosphoric acid supported on kieselguhr, operate via a carbenium ion mechanism similar to alkylation.[12] They are effective for propylene and butene oligomerization, producing a wide distribution of branched olefins.[13]

-

Metal-Based Catalysts (e.g., Nickel on Silica-Alumina): These systems can operate through a different mechanism, such as the Cossee-Arlman mechanism, and are particularly useful for ethylene oligomerization. The acidity of the support can also contribute to isomerization of the products, leading to branched structures.[2]

Quantitative Data for Oligomerization

| Parameter | Solid Phosphoric Acid (Propylene) | Ni/Silica-Alumina (Ethylene/Propylene/Butene) | Reference(s) |

| Catalyst | Phosphoric Acid on Kieselguhr | Nickel on mildly acidic mesoporous Silica-Alumina | [12],[2] |

| Feedstock | Propylene | Ethylene, Propylene, 1-Butylene mixtures | [12],[2] |

| Temperature | 200-210 °C | 120 °C | [12],[2] |

| Pressure | 4.0 MPa | 16-32 bar olefin partial pressure | [12],[2] |

| Propylene Conversion | 98% | >99% (for ethylene) | [14],[15] |

| Product Selectivity (Propylene Feed) | ~59.6% Nonenes, ~19.1% Dodecenes | Not Applicable | [14] |

| Product Selectivity (Mixed Feed) | Not Applicable | >90% selectivity to gasoline and jet fuel range hydrocarbons | [2] |

| Key Products | Branched C₆, C₉, C₁₂ olefins | Branched C₆-C₁₂⁺ olefins | [13],[2] |

Table 3: Representative Data for Light Olefin Oligomerization.

Experimental Protocol: Preparation of a Solid Phosphoric Acid (SPA) Catalyst

This protocol outlines the general steps for creating an SPA catalyst.

1. Support Preparation:

-

A siliceous support material, such as kieselguhr (diatomaceous earth), is selected. The quality, particularly bulk density and impurity levels, can affect catalyst performance.[16]

2. Acid Impregnation:

-

The support is mixed with an oxygen acid of phosphorus, typically polyphosphoric acid, at an elevated temperature (e.g., 170°C) to form a paste-like composite.[17]

-

The ratio of acid to support is a critical parameter that influences catalyst activity and strength.[16]

3. Extrusion and Calcination:

-

The composite material is extruded to form pellets of a desired size and shape.

-

The extrudates are then calcined at a specific temperature (e.g., 250-450°C). This step is crucial for developing the catalyst's mechanical strength and active phases, which include various silicon phosphates.

4. Catalyst Activation (In-situ):

-

In the reactor, the catalyst often requires the presence of a small amount of water in the olefin feed to slowly hydrolyze the silicon phosphates, releasing free phosphoric acid which is the active catalytic species.[12]

Synthesis from Biomass-Derived Molecules

Renewable routes to highly branched alkanes are being developed using platform chemicals derived from lignocellulosic biomass, such as furfural (B47365) and cyclopentanone.[18][19] These pathways typically involve a sequence of C-C bond-forming reactions followed by hydrodeoxygenation (HDO) to remove oxygen and saturate the molecule.

Synthetic Strategy: Aldol (B89426) Condensation and Hydrodeoxygenation (HDO)

A common strategy involves the aldol condensation of a ketone (e.g., cyclopentanone) with an aldehyde (e.g., furfural) to create larger, oxygenated precursor molecules. These precursors are then subjected to HDO over a bifunctional catalyst to produce the final cycloalkane or branched alkane product.

Quantitative Data for Biomass-to-Alkane Synthesis

| Parameter | Cyclopentanone + Furfural Route | Mesityl Oxide + 2-Methylfuran (B129897) Route | Reference(s) |

| C-C Coupling Step | Aldol Condensation over solid base (e.g., Pd/C-CaO) | Alkylation followed by intramolecular aldol condensation | [19] |

| HDO Catalyst | Pd/H-ZSM-5 | Not specified | [19] |

| HDO Conditions | 573 K, 6.0 MPa H₂ | Not specified | |

| Overall Carbon Yield | ~84.8% | Not specified | |

| Final Product | Diesel and jet fuel range cycloalkanes | Jet fuel range branched cycloalkanes | [19] |

| Product Density | 0.82 g/mL | 0.82 g/mL | [19] |

| Product Freezing Point | 241.7 K (-31.5 °C) | 217-219 K (~ -55 °C) | [19] |

Table 4: Representative Data for Synthesis of Branched Alkanes from Biomass Derivatives.

Experimental Protocol: Two-Step Synthesis of Cycloalkanes from Furfural and Cyclopentanone

This protocol is based on the work of Zhang et al.[18][20]

1. Step 1: Aldol Condensation/Hydrogenation:

-

Furfural, cyclopentanone, and a solid catalyst (e.g., Pd/C-CaO) are charged into a high-pressure batch reactor.

-

The reactor is sealed, purged with N₂, and then pressurized with H₂ (e.g., to 4.0 MPa).

-

The mixture is heated to the reaction temperature (e.g., 150°C or 423 K) and stirred for a set duration.

-

After cooling, the solid catalyst is filtered off, and the liquid product, primarily 2,5-bis(furan-2-ylmethyl)-cyclopentanone, is collected.

2. Step 2: Hydrodeoxygenation (HDO):

-

The intermediate product from Step 1 is fed into a continuous flow fixed-bed reactor packed with a bifunctional HDO catalyst (e.g., Pd/H-ZSM-5).

-

The reaction is carried out under a high pressure of hydrogen (e.g., 6.0 MPa) and at a high temperature (e.g., 300°C or 573 K).

-

The liquid product is collected downstream after cooling and depressurization.

-

The final product, a mixture of cycloalkanes, is analyzed for its composition, density, and freezing point.

Conclusion

The synthesis of highly branched alkanes is a critical area of research for the development of next-generation, high-performance fuels. Traditional refinery processes like alkylation and isomerization remain vital for producing high-octane gasoline from petroleum feedstocks. Concurrently, oligomerization provides a flexible route to convert light olefins into valuable liquid fuels. Exciting advancements in catalysis are also enabling the production of structurally complex and high-density branched and cyclic alkanes from renewable biomass sources, offering a sustainable pathway to advanced jet fuels. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to innovate and optimize these synthetic strategies for future fuel applications.

References

- 1. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - SUPPORT-ENHANCED THERMAL OLIGOMERIZATION OF ETHYLENE TO LIQUID FUEL HYDROCARBONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Investigation of n-heptane hydroisomerization over alkali-acid-treated hierarchical Pt/ZSM-22 zeolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN1285241A - Propene oligomerization solid phosphoric acid catalyst - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US4912279A - Solid phosphoric acid catalyst - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of jet fuel range branched cycloalkanes with mesityl oxide and 2-methylfuran from lignocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. From lignocellulosic biomass to renewable cycloalkanes for jet fuels - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Impact of High Branching on Alkane Physical Properties: A Technical Guide Using 2,2,4,4,6,6-Hexamethylheptane as a Model Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the profound effects of extensive alkyl branching on the physicochemical properties of alkanes, using the highly substituted model compound, 2,2,4,4,6,6-hexamethylheptane. By comparing its properties to its linear isomer, n-tridecane, and other less-branched isomers, we can elucidate the structure-property relationships that are critical in fields ranging from materials science to drug design, where molecular shape and intermolecular forces dictate substance behavior.

Introduction to Alkane Branching Effects

Alkanes, the simplest hydrocarbons, consist solely of carbon and hydrogen atoms connected by single bonds. While their chemical reactivity is generally low, their physical properties, such as boiling point, melting point, density, and viscosity, are highly dependent on their molecular structure. Isomers, molecules with the same chemical formula but different atomic arrangements, provide an excellent platform for studying these structure-property relationships.

Increased branching in alkanes generally leads to a more compact, spherical molecular shape. This has two primary consequences for their physical properties:

-

Decreased van der Waals forces: A more spherical shape reduces the surface area available for intermolecular contact, leading to weaker van der Waals dispersion forces. This typically results in lower boiling points and viscosities compared to linear isomers of the same molecular weight.

-

Disruption of crystal packing: The irregular shapes of many branched alkanes can hinder their ability to pack efficiently into a crystal lattice. This generally leads to lower melting points. However, highly symmetrical branched molecules can sometimes pack more efficiently than their linear counterparts, resulting in unusually high melting points.

Physicochemical Properties of C13 Alkane Isomers

To quantitatively assess the impact of branching, the following table summarizes the key physical properties of 2,2,4,4,6,6-hexamethylheptane, its linear isomer n-tridecane, and other representative C13 alkane isomers.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Dynamic Viscosity (mPa·s) |

| n-Tridecane | Tridecane (B166401) | C₁₃H₂₈ | 184.37 | 234[1][2][3][4] | -5.5[1][2][4] | 0.756[1][2][3][5] | 1.724 (at 25°C)[5] |

| 2,2,4,6,6-Pentamethylheptane (B104275) | 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | 170.34 | 177-178 | - | - | - |

| 2,2,4,4,6,6-Hexamethylheptane | 2,2,4,4,6,6-Hexamethylheptane | C₁₃H₂₈ | 184.37 | 204.6 (Predicted) [6][7] | - | 0.8 (Predicted) [6][7] | - |

| 2,2,3,4,6,6-Hexamethylheptane | 2,2,3,4,6,6-Hexamethylheptane | C₁₃H₂₈ | 184.36 | - | - | - | - |

Note: Experimental data for many highly branched alkane isomers are scarce. Predicted values are provided where experimental data is unavailable. The data for 2,2,4,6,6-pentamethylheptane (a C12 isomer) is included to provide an additional point of comparison for a highly branched structure.

Experimental Protocols

Proposed Synthesis of 2,2,4,4,6,6-Hexamethylheptane via Grignard Reaction

Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanol

-

Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction.[6] Prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the tert-butyl chloride solution to the magnesium suspension. Once the reaction begins (indicated by the disappearance of the iodine color and gentle reflux), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

-

Reaction with 2,2,4-Trimethyl-3-pentanone (B1266196) (tert-Butyl Isopropyl Ketone): Cool the prepared tert-butylmagnesium chloride solution to 0°C in an ice bath. Prepare a solution of 2,2,4-trimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Carefully pour the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 2,2,4,4,6,6-hexamethyl-3-heptanol can be purified by distillation or column chromatography.

Step 2: Reduction of 2,2,4,4,6,6-Hexamethyl-3-heptanol to 2,2,4,4,6,6-Hexamethylheptane

A variety of methods can be employed for the reduction of the tertiary alcohol to the corresponding alkane. One common method is the Barton-McCombie deoxygenation.

-

Formation of a Thionoester: React the purified 2,2,4,4,6,6-hexamethyl-3-heptanol with a slight excess of a suitable thiocarbonylating agent, such as phenyl chlorothionoformate, in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent (e.g., dichloromethane) at room temperature.

-

Radical-initiated Reduction: Treat the resulting thionoester with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane) in a suitable solvent (e.g., toluene) at reflux.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude 2,2,4,4,6,6-hexamethylheptane can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes.

Measurement of Physical Properties

Standard laboratory procedures would be employed to determine the physical properties of the synthesized 2,2,4,4,6,6-hexamethylheptane and other C13 isomers.

-

Boiling Point: Determined using distillation under atmospheric pressure or by using a micro-boiling point apparatus.

-

Melting Point: For solid compounds, determined using a standard melting point apparatus.

-

Density: Measured using a pycnometer or a digital density meter at a controlled temperature.

-

Viscosity: Measured using a viscometer, such as an Ostwald viscometer or a rotational viscometer, at a controlled temperature.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. guidechem.com [guidechem.com]

- 2. 629-50-5 CAS MSDS (n-Tridecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. tridecane [stenutz.eu]

- 4. tridecane | 629-50-5-Molbase [molbase.com]

- 5. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. leah4sci.com [leah4sci.com]

A Theoretical Framework for the Conformational Analysis of 2,2,4,4,6,6-Hexamethylheptane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes such as 2,2,4,4,6,6-hexamethylheptane present significant challenges for conformational analysis due to severe steric hindrance. The presence of multiple quaternary carbon centers and bulky tert-butyl groups restricts internal rotations and leads to complex potential energy surfaces. While specific experimental data on the conformational preferences of 2,2,4,4,6,6-hexamethylheptane are scarce in the literature, this technical guide outlines a robust theoretical and computational methodology for its comprehensive analysis. This document details the requisite computational protocols, data presentation strategies, and the logical framework necessary to elucidate the molecule's conformational landscape, providing a valuable blueprint for researchers in computational chemistry and drug design.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. For highly flexible or sterically crowded molecules, understanding the accessible conformations and the energy barriers between them is paramount. 2,2,4,4,6,6-Hexamethylheptane serves as an exemplary case of extreme steric congestion. Its structure, featuring three quaternary carbons and four tert-butyl-like groups, imposes significant constraints on the rotation around its central C-C bonds.

The dominant steric factors arise from the interactions between the bulky groups attached to the C2, C4, and C6 positions. A thorough conformational analysis must, therefore, focus on the torsional potentials around the C3-C4 and C5-C6 bonds. The primary goal of such a study is to identify the low-energy conformers, quantify the energy differences between them, and determine the rotational barriers that separate these stable states. This guide details the theoretical approaches best suited for tackling this complex problem.

Experimental Protocols: A Computational Approach

In the absence of direct experimental data from techniques like NMR spectroscopy or X-ray crystallography for this specific molecule, computational chemistry provides a powerful alternative for a rigorous conformational analysis. The protocol involves a multi-step process designed to systematically explore the molecule's potential energy surface (PES).

Step 1: Initial Structure Generation and Preliminary Optimization The first step involves generating an initial 3D structure of 2,2,4,4,6,6-hexamethylheptane. A preliminary geometry optimization is then performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF), to obtain a reasonable starting geometry.

Step 2: Potential Energy Surface (PES) Scan To identify all potential conformers, a relaxed PES scan is conducted. This involves systematically rotating one or more key dihedral angles while allowing all other geometric parameters (bond lengths, angles) to relax. For 2,2,4,4,6,6-hexamethylheptane, the critical dihedral angles are C2-C3-C4-C5 and C3-C4-C5-C6. A typical scan would involve rotating one of these dihedrals in increments of 10-15 degrees over a full 360-degree range.

Step 3: Optimization of Stationary Points The local minima (corresponding to stable conformers) and local maxima (corresponding to transition states for rotation) identified from the PES scan are then subjected to full geometry optimization. This is performed using more accurate and reliable quantum mechanical methods. Given the importance of non-covalent interactions and dispersion forces in sterically crowded alkanes, Density Functional Theory (DFT) is a suitable choice.[1]

-

Recommended DFT Functionals: Double-hybrid functionals like PBE-QIDH or r²SCAN-QIDH, or hybrid functionals such as B3LYP, are commonly used.[1]

-

Dispersion Correction: It is critical to include a dispersion correction, such as Grimme's D3 or D4 correction, to accurately model the van der Waals interactions between the bulky methyl groups.[1]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a more extensive one like def2-TZVP is recommended for a balance of accuracy and computational cost.

Step 4: Frequency Calculations and Thermochemical Analysis For each optimized structure, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Stationary Points: For a stable conformer (a minimum), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency corresponding to the rotational motion connecting two conformers.

-

Thermochemical Data: The frequency calculation yields the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy at a specified temperature (e.g., 298.15 K). These corrections are essential for obtaining accurate relative energies.

The final relative energies (ΔE, ΔH, and ΔG) of all conformers are then calculated with respect to the global minimum energy structure.

Data Presentation

A systematic presentation of the quantitative data is crucial for comparing the properties of different conformers. The results should be summarized in tables that clearly list the key geometric and energetic parameters for each unique conformer identified.

Table 1: Relative Energies of 2,2,4,4,6,6-Hexamethylheptane Conformers

| Conformer ID | Key Dihedral Angles (degrees)¹ | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH₂₉₈, kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol) | Population (%)² |

| Conf-1 | C2-C3-C4-C5 = X | 0.00 | 0.00 | 0.00 | P₁ |

| Conf-2 | C2-C3-C4-C5 = Y | E₂ | H₂ | G₂ | P₂ |

| Conf-3 | C2-C3-C4-C5 = Z | E₃ | H₃ | G₃ | P₃ |

¹ Key dihedral angles defining the conformation. ² Calculated from the Boltzmann distribution using ΔG₂₉₈ values.

Table 2: Rotational Barriers in 2,2,4,4,6,6-Hexamethylheptane

| Rotational Process | Transition State (TS) ID | Forward Barrier (ΔG‡, kcal/mol) | Reverse Barrier (ΔG‡, kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Conf-1 ↔ Conf-2 | TS-12 | G‡₁₂ | G‡₂₁ | ν₁ |

| Conf-2 ↔ Conf-3 | TS-23 | G‡₂₃ | G‡₃₂ | ν₂ |

Expected Conformational Preferences and Steric Interactions

The conformational landscape of 2,2,4,4,6,6-hexamethylheptane is dominated by the steric repulsion between the tert-butyl group at C2, the two methyl groups at C4, and the isobutyl-like fragment starting at C5. The rotation around the C3-C4 and C4-C5 bonds will be particularly hindered.

Using Newman projections, we can visualize the steric clashes. Looking down the C4-C5 bond, the front carbon (C4) is attached to two methyl groups and the C3 carbon (which is part of a bulky neopentyl-like group). The back carbon (C5) is attached to two hydrogens and the C6 carbon (part of another neopentyl-like group). The most significant interactions will be between the bulky substituents on C4 and C6. Staggered conformations where the largest groups are anti-periplanar are expected to be the most stable.[2] However, even in staggered arrangements, significant gauche interactions between methyl groups will be unavoidable, leading to high overall steric strain. Eclipsed conformations are expected to be highly destabilized and represent the peaks of the rotational energy barriers.

Conclusion

References

An In-depth Technical Guide to 2,2,4,4,6,6-Hexamethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,4,4,6,6-Hexamethylheptane is a saturated hydrocarbon with the chemical formula C₁₃H₂₈. Its structure is characterized by a seven-carbon chain (heptane) with six methyl group substitutions at the 2, 2, 4, 4, 6, and 6 positions. This extensive branching results in a sterically hindered and compact molecule with distinct physical and chemical properties compared to its linear isomer, n-tridecane.